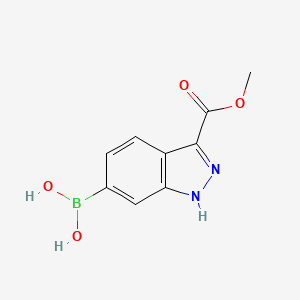

3-Methoxycarbonyl-1H-indazole-6-boronic acid

Description

BenchChem offers high-quality 3-Methoxycarbonyl-1H-indazole-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycarbonyl-1H-indazole-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxycarbonyl-1H-indazol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O4/c1-16-9(13)8-6-3-2-5(10(14)15)4-7(6)11-12-8/h2-4,14-15H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVLJEXIZWRLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NN2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Methoxycarbonyl-1H-indazole-6-boronic acid

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Indazole-6-Boronic Acid Scaffold, with a Focus on the 3-Methoxycarbonyl Analogue

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and handling of 3-Methoxycarbonyl-1H-indazole-6-boronic acid. As a bifunctional molecule, this compound is of significant interest to researchers in medicinal chemistry and drug development, primarily serving as a versatile building block in palladium-catalyzed cross-coupling reactions. The indazole core is a privileged scaffold in numerous bioactive molecules, while the boronic acid moiety enables facile carbon-carbon bond formation. This document synthesizes data from closely related analogues to provide field-proven insights into its application, with a focus on the Suzuki-Miyaura cross-coupling reaction. Protocols, stability data, and safety guidelines are presented to equip scientists with the necessary knowledge for its effective use in synthesis and discovery programs.

Molecular Structure and Physicochemical Properties

3-Methoxycarbonyl-1H-indazole-6-boronic acid integrates three key chemical features: a bicyclic aromatic indazole nucleus, a reactive boronic acid group at the 6-position, and a methoxycarbonyl group at the 3-position. This specific arrangement dictates its utility and chemical behavior.

-

Indazole Core: The indazole ring system is a bioisostere of indole and is found in many pharmacologically active compounds. The presence of two nitrogen atoms influences the molecule's electronic distribution and provides sites for hydrogen bonding.[1]

-

Boronic Acid Moiety: The B(OH)₂ group is the cornerstone of the molecule's synthetic utility. It is a key participant in the Suzuki-Miyaura coupling, allowing for the formation of a new C-C bond at the 6-position of the indazole ring.

-

3-Methoxycarbonyl Group: As an electron-withdrawing group, the methoxycarbonyl substituent modulates the electronic properties of the indazole ring system. This can influence the reactivity of the boronic acid and the overall pharmacokinetic profile of derivative compounds.

While specific experimental data for the target molecule is sparse, the properties of the parent scaffold, 1H-Indazole-6-boronic acid, provide a reliable baseline.

Table 1: Physicochemical Properties of the 1H-Indazole-6-Boronic Acid Scaffold

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BN₂O₂ | [2] |

| Molecular Weight | 161.95 g/mol | |

| Appearance | Solid | |

| Melting Point | 112-117 °C |

| Storage Temperature | 2-8°C | |

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Methoxycarbonyl-1H-indazole-6-boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are central motifs in modern drug discovery.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the indazole core) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, K₂CO₃, CsF) is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer to the palladium complex.[5][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Field-Proven Experimental Protocol

The following protocol is a representative methodology for the Suzuki-Miyaura coupling of an indazole boronic acid with an aryl halide, adapted from established procedures for similar substrates.[5][6] The choice of catalyst, ligand, and base is crucial for success, especially with N-H containing heterocycles which can inhibit palladium catalysts.[5]

Objective: To couple 3-Methoxycarbonyl-1H-indazole-6-boronic acid with a generic aryl bromide.

Materials:

-

3-Methoxycarbonyl-1H-indazole-6-boronic acid (1.5 mmol)

-

Aryl Bromide (1.0 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)

-

SPhos (4-8 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (2.0 mmol)

-

1,4-Dioxane / Water (4:1 or 9:1 mixture, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl bromide (1.0 mmol), 3-Methoxycarbonyl-1H-indazole-6-boronic acid (1.5 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), SPhos ligand (e.g., 0.04 mmol), and base (2.0 mmol) to a dry reaction vial or flask equipped with a stir bar.

-

Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, often giving high yields for challenging substrates.[5]

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/H₂O) to the vial.

-

Causality: The solvent system must be able to dissolve both the organic and inorganic reagents. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the target temperature (typically 60-110 °C) with vigorous stirring.[5][7]

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the specific coupling partners.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-8 hours).[5]

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a short pad of celite or silica gel, eluting with a suitable organic solvent like ethyl acetate or diethyl ether.[6] c. Concentrate the filtrate under reduced pressure. d. Purify the crude residue by silica gel flash column chromatography to isolate the desired product.

-

Causality: The workup and purification steps are designed to remove the palladium catalyst, excess reagents, and inorganic salts, yielding the pure coupled product.

-

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

Stability:

-

Chemical Stability: The compound is generally stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing and reducing agents.

-

Oligomerization: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible and may lead to complex or uninterpretable NMR spectra.[9] Rigorous drying can favor the boroxine, while the presence of water can favor the monomeric acid.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).

Safety and Handling: Safety data sheets for analogous indazole boronic acids indicate a consistent hazard profile.[10]

Table 2: Hazard and Handling Summary

| Category | Recommendation | Source(s) |

|---|---|---|

| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles), and a lab coat. | [10] |

| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [11] |

| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | |

Anticipated Spectroscopic Characterization

While an experimental spectrum for the title compound is not available, its key features can be predicted based on the analysis of its constituent parts and data from similar structures.[12][13]

-

¹H NMR:

-

Indazole Protons: Expect a set of aromatic signals between 7.0 and 8.5 ppm corresponding to the protons on the indazole ring.

-

Methoxy Protons: A sharp singlet integrating to 3H for the -OCH₃ group, likely appearing around 3.9-4.1 ppm.

-

N-H Proton: A broad singlet for the indazole N-H proton, which may appear downfield (>10 ppm) and can be exchangeable with D₂O.[14]

-

B(OH)₂ Protons: The protons of the boronic acid group are often broad and may not be easily observed.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm).

-

Carbonyl Carbon: A signal for the ester C=O group is expected in the range of 160-170 ppm.[13]

-

Methoxy Carbon: A signal for the -OCH₃ carbon should appear around 52-55 ppm.

-

C-B Carbon: The carbon atom attached to the boron will likely be broad or have a lower intensity due to quadrupolar relaxation from the boron atom.

-

References

-

Coombs, J. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. Available at: [Link]

-

Godesi, S., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. ResearchGate. Available at: [Link]

-

KIPP PL. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. KIPP PL. Available at: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole-6-boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Supplementary Material. PMC. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available at: [Link]

-

Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

-

Boron Molecular. (n.d.). 1-methyl-1H-indazole-6-boronic acid. Boron Molecular. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. reddit.com [reddit.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

Molecular Structure and Reactivity of Indazole-6-Boronic Acid Derivatives

This technical guide provides a comprehensive analysis of Indazole-6-boronic acid derivatives , focusing on their structural dynamics, synthetic challenges (specifically regioselectivity and stability), and application in medicinal chemistry.

Executive Summary

Indazole-6-boronic acid and its esters (e.g., pinacol) represent a high-value scaffold in modern drug discovery, particularly for kinase inhibitors and covalent probes. Unlike simple phenylboronic acids, the indazole core introduces unique challenges: prototropic tautomerism (N1-H vs. N2-H) and heteroaryl-mediated protodeboronation . This guide dissects these phenomena, offering validated protocols to maximize synthetic efficiency and structural integrity.

Structural Dynamics & Speciation

Prototropic Tautomerism

The reactivity of the 6-boronoindazole core is governed by the pyrazole ring's tautomeric equilibrium.

-

1H-Indazole (Thermodynamic): The N1-H tautomer is energetically favored by approximately 2.3–3.6 kcal/mol over the 2H-form due to the preservation of benzenoid aromaticity in the fused ring system [1].

-

2H-Indazole (Kinetic/Specific): While less stable, the 2H-form is often the required pharmacophore for specific kinase pockets (e.g., Pazopanib analogs).

-

Impact on Boron Reactivity: The free N-H group can poison Palladium catalysts during cross-coupling by coordinating to the metal center. Protecting this nitrogen or alkylating it prior to coupling is a critical decision point.

Boronic Acid Speciation

In solution, indazole-6-boronic acid exists in a dynamic equilibrium between three forms, influenced by solvent and concentration:

-

Monomeric Acid: The reactive species for transmetalation.

-

Boroxine Trimer: A cyclic anhydride formed via dehydration; thermodynamically stable but kinetically slow to react in anhydrous conditions.

-

Boronate Anion: Formed under basic conditions (pH > pKa ~8-9). This is the active species for Suzuki coupling but also the precursor to protodeboronation .

Synthetic Accessibility & Regiocontrol

The most common failure mode in synthesizing these derivatives is poor regiocontrol during N-functionalization. The electronic bias of the 6-boronic acid (or its precursor halide) affects the N1/N2 ratio.

Regioselective N-Alkylation

The choice of base and solvent dictates the site of alkylation.

| Target Isomer | Conditions | Mechanism | Selectivity (N1:N2) |

| N1-Alkyl | NaH / THF (0°C → RT) | Thermodynamic control; Na+ coordination to N2 hinders attack. | > 95:5 |

| N2-Alkyl | Cs₂CO₃ / DMF or Mitsunobu | Kinetic control; weak base or steric steering. | Variable (often ~40:60 to 10:90) |

Data derived from comparative alkylation studies on electron-deficient indazoles [2][3].

Visualization: Synthesis & Regioselectivity Workflow

The following diagram illustrates the divergent pathways for synthesizing N1 vs N2 substituted 6-boronoindazoles.

Figure 1: Divergent synthetic pathways for N1 and N2 functionalized indazole boronic esters.

Reactivity Profile: The Protodeboronation Challenge

Mechanism of Instability

Heteroaryl boronic acids are prone to protodeboronation (cleavage of the C-B bond to form C-H), a side reaction that destroys the starting material.

-

Trigger: High pH (Basic conditions required for Suzuki coupling).

-

Mechanism: Formation of the boronate anion makes the C-B bond more nucleophilic. Ipso-protonation occurs, followed by deboronation.

-

Indazole Specifics: While the 6-position is on the benzene ring (more stable than the 3-position), the electron-rich nature of the fused system still accelerates this pathway compared to simple phenyl boronic acids [4].

Visualization: Protodeboronation Pathway

Understanding this degradation allows us to select conditions that minimize it (e.g., using anhydrous bases or mild bases like K3PO4).

Figure 2: Base-catalyzed protodeboronation mechanism common in heteroaryl boronic acids.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Self-Validating)

This protocol utilizes the "NaH/THF" thermodynamic control method to ensure >95% N1 selectivity.

Reagents: 6-Bromo-1H-indazole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Alkyl Bromide (1.1 equiv), Anhydrous THF.

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 6-Bromo-1H-indazole and dissolve in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to 0°C . Add NaH portion-wise. Evolution of H₂ gas will be observed.

-

Validation: Stir for 30 mins. The solution should turn clear or slightly yellow, indicating formation of the sodium salt.

-

-

Alkylation: Add the alkyl bromide dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

QC Check: Run 1H NMR.

-

N1-Isomer Signal: The C3-H proton typically appears at δ ~8.0 ppm .

-

N2-Isomer Signal: The C3-H proton is deshielded, appearing at δ ~8.3–8.5 ppm [3]. If the N2 peak is >5%, recrystallize.

-

Protocol B: Optimized Suzuki-Miyaura Coupling

Optimized to minimize protodeboronation by using a mild base and controlled water content.

Reagents: Indazole-6-boronic acid pinacol ester (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (2.0 equiv). Solvent System: 1,4-Dioxane / Water (4:1 ratio).[2]

-

Degassing (Critical): Combine solvent, base, and aryl halide in a vial. Sparge with Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the Boronate ester quickly under a stream of Nitrogen.

-

Heating: Seal and heat to 90°C for 4–6 hours.

-

Note: Avoid 110°C+ unless using microwave, as thermal deboronation accelerates significantly above 100°C.

-

-

Monitoring: Monitor by LC-MS. Look for the mass of the deboronated indazole (M-Bpin+H) to assess stability.

-

Purification: Filter through Celite. The product often precipitates upon adding water if the aryl group is hydrophobic.

Medicinal Chemistry Applications

The indazole-6-boronic acid motif is not just a synthetic handle; it is a precursor to bioactive cores.

-

Kinase Inhibition: The indazole hinge-binding motif mimics the adenine ring of ATP. Substitution at the 6-position projects into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).

-

Covalent Probes: Boronic acids can form reversible covalent bonds with Threonine or Serine residues in active sites (e.g., Proteasome inhibitors like Bortezomib). An indazole-6-boronic acid can serve as a "warhead" targeting specific serine proteases [5].

References

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.[3][4][5][6][7]Link

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][7][8]Link

-

Beilstein J. Org.[9] Chem. (2024).[9][10][11] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Link

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[12] Journal of the American Chemical Society. Link

-

National Institutes of Health (PMC). (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 吲唑-6-硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 11. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Characterization of 3-Substituted Indazole Boronic Acids

The following technical guide details the physicochemical characterization of 3-substituted indazole boronic acids, designed for researchers in medicinal chemistry and chemical biology.

Executive Summary

Indazole boronic acids represent a privileged scaffold in drug discovery, particularly as reversible covalent inhibitors (e.g., targeting proteasomes or kinases) and as bioisosteres for carboxylic acids. Their physicochemical behavior is governed by a complex interplay between the Lewis acidity of the boronic acid moiety and the Bronsted acidity/basicity of the indazole heterocycle.

Understanding the

-

Warhead Reactivity: The tetrahedral boronate anion is often the active binding species in serine protease inhibition.

-

Solubility & Permeability: Ionization state at physiological pH (7.4) dictates lipophilicity (

). -

Synthetic Utility: Suzuki-Miyaura coupling efficiency is pH-dependent.

This guide provides a theoretical framework for predicting these values and a validated experimental protocol for their precise determination.

Theoretical Framework: Dual Ionization Mechanisms

Unlike simple carboxylic acids, 3-substituted indazole boronic acids possess two distinct ionization centers. Understanding the causality between structure and acidity is essential for rational design.

The Boronic Acid Moiety (Lewis Acidity)

The primary ionization event is not deprotonation of the -OH group, but rather the coordination of a hydroxide ion to the electron-deficient boron atom.

-

Standard Reference: Phenylboronic acid has a

of approx.[1] 8.8 . -

Indazole Effect: The indazole ring is electron-deficient relative to a phenyl ring due to the electronegative nitrogen atoms. This withdraws electron density from the boron center, increasing its Lewis acidity (stabilizing the anionic adduct). Consequently, 3-indazole boronic acids are typically more acidic (

7.0 – 8.2) than their phenyl counterparts.

The Indazole Scaffold (Bronsted Acidity)

The indazole core itself is amphoteric:

-

Protonation (

): Occurs at N2 in 1H-indazoles. -

Deprotonation (

): Removal of the N-H proton to form the indazolate anion.

Structural Logic & Tautomerism

The 3-position places the boron atom directly adjacent to the N2 nitrogen. While 1H-indazole is the dominant tautomer, the proximity of the boron center allows for potential intramolecular B---N interactions , particularly if the N-H is substituted (e.g., 1-alkyl-3-indazole boronic acids).

Figure 1: The primary equilibrium of interest. The transition from sp2 to sp3 hybridization upon ionization is the key measurable parameter.

Estimated pKa Values and Substituent Effects

While experimental values should always be determined for specific candidates, the following trends (grounded in Hammett Linear Free Energy Relationships) allow for accurate prediction.

Table 1: Comparative Acidity Data[2][3]

| Scaffold | Structure | Approx. | Electronic Driver |

| Phenylboronic Acid | Ph-B(OH)2 | 8.8 | Reference Standard |

| Benzoxaborole | Fused cyclic ester | 7.2 - 7.5 | Ring strain & Oxo-stabilization |

| (1H-Indazol-3-yl)boronic acid | Ind-B(OH)2 | 7.6 - 8.0 (Est.) | Inductive withdrawing of Pyrazole |

| (5-Fluoro-1H-indazol-3-yl)... | F-Ind-B(OH)2 | ~7.2 | EWG (-F) enhances acidity |

| (5-Methoxy-1H-indazol-3-yl)... | MeO-Ind-B(OH)2 | ~8.3 | EDG (-OMe) decreases acidity |

Substituent Effects (Hammett Correlation)

Modifications on the benzene ring (positions 4, 5, 6, 7) follow standard Hammett principles (

-

Electron Withdrawing Groups (EWGs): Halogens, -CN, -CF3 at positions 5 or 6 will lower the

(increase acidity). This is useful for designing inhibitors that must be in the active tetrahedral form at physiological pH (7.4). -

Electron Donating Groups (EDGs): -OMe, -CH3 will raise the

, keeping the molecule in the neutral trigonal form longer.

Experimental Protocols

To ensure data integrity, a dual-method approach is recommended: Potentiometric Titration for precision and 11B NMR for structural validation.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Accurate quantitative pKa determination.

-

Preparation: Dissolve the indazole boronic acid (approx. 0.05 mmol) in a degassed solvent mixture.

-

Note: Boronic acids often have limited water solubility. Use methanol:water (1:1) or DMSO:water mixtures. Extrapolate to 100% water using the Yasuda-Shedlovsky procedure if strictly aqueous

is required.

-

-

Ionic Strength: Maintain constant ionic strength (

M KCl) to minimize activity coefficient variations. -

Titrant: Use carbonate-free NaOH (0.1 M), standardized against potassium hydrogen phthalate (KHP).

-

Execution:

-

Acidify the sample initially with HCl to pH ~2.

-

Titrate slowly to pH ~11 under inert atmosphere (

or

-

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the

.-

Validation: Use the Bjerrum method or Gran plot analysis to refine the endpoint.

-

Protocol B: 11B NMR Titration (Structural Validator)

Best for: Distinguishing boron ionization from other acidic protons (e.g., Indazole NH).

Boron chemical shift is highly sensitive to hybridization state:

-

sp2 (Neutral):

ppm. -

sp3 (Anionic):

ppm.

Workflow:

-

Buffer Preparation: Prepare a series of deuterated phosphate/borate buffers ranging from pH 4 to 10.

-

Sample Prep: Dissolve compound in buffer/DMSO-d6 mixture.

-

Acquisition: Acquire 11B NMR spectra (use

as external standard). -

Calculation: The observed chemical shift (

) is a weighted average of the two species.

Figure 2: Step-by-step workflow for pKa determination.

References

-

Yan, J., et al. (2008). "Substituent Effects on the Acidity of Phenylboronic Acids." Journal of Organic Chemistry. Link

-

Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron. Link

-

Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

-

Clatworthy, A. E., et al. (2007). "Targeting virulence: inhibiting bacterial type III secretion systems." Nature Chemical Biology. Link

-

Soundararajan, R., et al. (1990). "Boronic Acids: A Broad Spectrum of pKa Values." Journal of Chemical & Engineering Data. Link

Sources

3-Methoxycarbonyl-1H-indazole-6-boronic Acid: A Strategic Pharmacophore Building Block in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 3-Methoxycarbonyl-1H-indazole-6-boronic acid (CAS: 2408430-27-1) has emerged as a highly versatile pharmacophore building block[1]. By integrating a kinase-binding indazole core, a tunable methoxycarbonyl vector, and a reactive boronic acid anchor, this molecule enables the rapid synthesis of complex, high-affinity inhibitors targeting oncology, virology, and neglected tropical diseases. This technical guide explores the structural logic, synthetic utility, and biological applications of this critical intermediate.

Structural Anatomy and Pharmacophoric Logic

The utility of 3-methoxycarbonyl-1H-indazole-6-boronic acid stems from its trifunctional nature. Each moiety serves a distinct, synergistic purpose in both chemical synthesis and biological target engagement.

-

The Indazole Core (Hinge Binder): The 1H-indazole scaffold is a bioisostere of the purine ring found in ATP. The N1 and N2 nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule within the highly conserved hinge region of various kinases (e.g., Rho kinase, CDK8/19)[2],[3].

-

The 3-Methoxycarbonyl Group (Functional Vector): Positioned at C3, this ester group projects into the solvent-exposed region or interacts with specific polar residues in the binding pocket. Synthetically, it is a masked carboxylic acid; it can be selectively hydrolyzed and converted into diverse amides to tune the compound's pharmacokinetic (PK) properties, such as solubility and metabolic stability[4].

-

The 6-Boronic Acid (Cross-Coupling Anchor): Boronic acids are the premier functional groups for palladium-catalyzed Suzuki-Miyaura cross-coupling. The C6 position allows for linear extension of the molecule, enabling the attachment of diverse aryl or heteroaryl groups to probe the deep hydrophobic pockets of target proteins[5].

Structural anatomy and pharmacophoric logic of the indazole building block.

Application in Targeted Therapeutics

The 6-boronic acid indazole architecture has been successfully deployed across multiple therapeutic domains. By utilizing the Suzuki-Miyaura coupling to attach specific recognition elements, researchers have developed potent inhibitors for a variety of challenging targets.

Key Biological Targets

-

CDK8/19 (Mediator Complex): Indazole-6-boronic acid derivatives have been utilized to discover potent, orally bioavailable modulators of CDK8 and CDK19, kinases critical for oncogenic transcription (e.g., the Wnt/β-catenin pathway)[2].

-

Rho Kinase (ROCK): 3-substituted indazole derivatives exhibit excellent Rho kinase inhibitory action, making them valuable candidates for treating eye diseases such as glaucoma[3].

-

PDE4 (Trypanosoma brucei): In the pursuit of treatments for neglected tropical diseases, indazole-6-boronic acid analogs have been synthesized to repurpose human PDE4 inhibitors against the PDEB1 enzyme of T. brucei[6].

-

Mandelate Racemase: Boron-based inhibitors uniquely interact with enzyme active sites. 1H-indazole-6-boronic acid acts as a potent competitive inhibitor of Mandelate Racemase, exhibiting a

of 68 μM[7].

Inhibition of the CDK8/19 Mediator complex pathway by indazole derivatives.

Quantitative Data Summary

Table 1: Quantitative Data on Indazole-6-Boronic Acid Derivatives & Related Targets

| Target / Enzyme | Derivative / Scaffold | Binding Affinity / Activity | Biological Application | Ref |

| Mandelate Racemase | 1H-indazole-6-boronic acid | Competitive inhibition mapping | [7] | |

| PDEB1 (T. brucei) | 1-Methyl-1H-indazole-6-boronic acid analogs | Yields 9-22% (Coupling); variable | Anti-trypanosomal drug discovery | [6] |

| CDK8/19 | Indazole-6-boronic acid pinacol ester derivatives | High potency ( | Oncology / Cell Proliferation | [2] |

| Rho Kinase (ROCK) | 3-Methoxycarbonyl-1H-indazole derivatives | High inhibition | Glaucoma / Eye diseases | [3] |

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

The primary synthetic utility of 3-methoxycarbonyl-1H-indazole-6-boronic acid is its participation in Suzuki-Miyaura cross-coupling. The following protocol is engineered for high-fidelity C-C bond formation, explaining the causality behind each reagent choice.

Causality of Reagent Selection

-

Catalyst (

): The bidentate dppf ligand strongly coordinates to the palladium center, preventing the precipitation of inactive "palladium black" at the elevated temperatures (85–110 °C) required to activate sterically hindered aryl halides[8]. -

Base (

): A mild inorganic base is strictly required to convert the neutral boronic acid into a negatively charged, nucleophilic boronate complex. -

Solvent System (1,4-Dioxane /

4:1): A biphasic or highly miscible solvent system is necessary. Dioxane solubilizes the organic building blocks, while water dissolves the

Step-by-Step Workflow

Step 1: Preparation and Degassing

-

In a microwave vial or Schlenk flask, combine the aryl halide (1.0 equiv), 3-methoxycarbonyl-1H-indazole-6-boronic acid (1.2–1.5 equiv), and

(3.0 equiv). -

Add the solvent mixture (1,4-Dioxane /

, 4:1 ratio, ~0.1 M concentration). -

Causality Check: Rigorously degas the suspension by bubbling Argon or Nitrogen through the mixture for 10 minutes. Oxygen must be excluded because

intermediates are highly susceptible to oxidation, which terminates the catalytic cycle.

Step 2: Catalyst Activation and Reaction

4. Add the palladium catalyst,

Step 3: Validation & Quality Control Checkpoints

6. Checkpoint 1 (TLC): Monitor via TLC (e.g., Hexanes/EtOAc 1:1). The disappearance of the aryl halide and the emergence of a highly UV-active spot indicates successful coupling.

7. Checkpoint 2 (LC-MS): Aliquot 10 μL of the reaction, dilute in MeCN, and analyze. The presence of the

Step 4: Workup and Isolation

8. Cool the reaction to room temperature and dilute with Ethyl Acetate.

9. Filter the mixture through a pad of Celite to remove insoluble palladium residues.

10. Wash the organic filtrate with saturated aqueous

Mechanistic workflow of the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Specifications

For procurement and analytical verification, the standard specifications of this building block are summarized below.

Table 2: Physicochemical Specifications of the Building Block

| Property | Specification | Ref |

| Chemical Name | 3-Methoxycarbonyl-1H-indazole-6-boronic acid | [1] |

| CAS Number | 2408430-27-1 | [1] |

| Molecular Formula | [9] | |

| Molecular Weight | 219.99 g/mol | [9] |

| Key Functional Groups | Boronic acid, Methoxycarbonyl, Indazole core | [1],[9] |

Conclusion

3-Methoxycarbonyl-1H-indazole-6-boronic acid represents a highly optimized node in the synthesis of targeted therapeutics. By mastering the causality of its cross-coupling conditions and understanding its tripartite pharmacophoric role, drug development professionals can rapidly generate diverse, high-affinity libraries targeting critical kinases and enzymes across multiple disease states.

References

-

Alfa Chemistry. "CAS 2408430-27-1 3-Methoxycarbonyl-1H-indazole-6-boronic acid". alfa-chemclinix.com. 1

-

Capot Chem. "Specifications of 3-Methoxycarbonyl-1H-indazole-6-boronic acid". capotchem.com. 9

-

Biochemistry - ACS Publications. "Inhibition of Mandelate Racemase by Boron-Based Inhibitors". acs.org. 7

-

PMC. "Repurposing human PDE4 inhibitors for neglected tropical diseases". nih.gov. 6

-

Semantic Scholar. "Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19". semanticscholar.org. 2

-

Google Patents. "US7563906B2 - Indazole derivatives". google.com.3

-

PMC. "Novel C-2 Aromatic Heterocycle-Substituted Triterpenoids Inhibit Hedgehog Signaling". nih.gov. 5

-

Google Patents. "WO2016180536A1 - Substituted quinoxaline derivatives". google.com. 8

-

Google Patents. "EP2468729B1 - Novel indazole derivative". google.com. 4

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]

- 4. EP2468729B1 - Novel indazole derivative - Google Patents [patents.google.com]

- 5. Novel C-2 Aromatic Heterocycle-Substituted Triterpenoids Inhibit Hedgehog Signaling in GLI1 Overexpression Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 9. capotchem.com [capotchem.com]

Stability of methyl 6-borono-1H-indazole-3-carboxylate in ambient conditions

Technical Guide: Stability Profile & Handling of Methyl 6-Borono-1H-Indazole-3-Carboxylate

Part 1: Executive Summary & Core Directive

The Stability Paradox: Methyl 6-borono-1H-indazole-3-carboxylate represents a class of "metastable" heteroaryl boronic acids. While the indazole core provides aromatic robustness, the coexistence of a Lewis-acidic boronic acid group at C6 and an electron-withdrawing ester at C3 creates a unique reactivity profile.

Executive Assessment: Under strict ambient conditions (25°C, 40-60% RH, air), this compound is moderately unstable . It does not explosively decompose, but it undergoes three distinct degradation pathways that compromise purity and stoichiometry:

-

Dehydration (Reversible): Formation of boroxine anhydrides (variable stoichiometry).

-

Protodeboronation (Irreversible): Loss of the boron moiety, accelerated by moisture and basicity.

-

Oxidative Deboronation (Irreversible): Conversion to the phenol (6-hydroxyindazole derivative) via aerobic oxidation.

Operational Mandate: Treat this compound as a hygroscopic, air-sensitive intermediate . Long-term storage requires 2-8°C under inert atmosphere. Analytical workflows must account for the dynamic equilibrium between the monomeric acid and the trimeric boroxine.

Part 2: Chemical Architecture & Intrinsic Reactivity

To understand the stability, we must deconstruct the molecule into its functional interplay.

The Boronic Acid Moiety (-B(OH)₂)

-

Nature: An empty p-orbital on the boron atom makes it a Lewis acid.

-

The Boroxine Cycle: In the solid state, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is driven by entropy and the stability of the B-O-B linkage.

-

Implication: A "pure" sample is rarely 100% monomer. It is a mixture of monomer and boroxine. This is not degradation, but a physical state change affecting molecular weight calculations.

-

The Indazole Core & C3-Ester

-

Electronic Push-Pull: The C3-methyl ester is an Electron-Withdrawing Group (EWG).

-

Stabilizing Effect:[1][2] By withdrawing electron density from the ring, the ester deactivates the C6 position towards electrophilic attack (e.g., oxidation).

-

Destabilizing Effect: The EWG increases the acidity of the N-H proton (pKa ~12-13). In solution, this can facilitate intermolecular hydrogen bonding or proton transfer, potentially catalyzing protodeboronation pathways.

-

Part 3: Degradation Mechanisms (The "Why" & "How")

Mechanism A: The Boroxine-Monomer Equilibrium (Ambient Humidity)

In ambient air, the compound "breathes."

-

Dry Conditions: Dehydration to boroxine.

-

Humid Conditions: Hydrolysis back to monomeric acid.

-

Risk: Inconsistent stoichiometry during weighing/dosing.

Mechanism B: Protodeboronation (The Silent Killer)

This is the irreversible cleavage of the C-B bond, replaced by C-H.[3]

-

Pathway: Heteroaryl boronic acids are prone to ipso-protonation. While the C3-ester reduces electron density (protecting against electrophilic attack), the presence of water and trace base (even from glass surfaces) can trigger this.

-

Catalyst: Metal ions (trace Fe, Cu) and basic pH.

Mechanism C: Oxidative Deboronation (Aerobic)

-

Pathway: Reaction with atmospheric

leads to a peroxy-boron intermediate, which rearranges to a borate ester and hydrolyzes to the phenol (C-OH). -

Visual Cue: Samples turning yellow/brown often indicate phenol formation (which subsequently oxidizes to quinoid species).

Part 4: Visualization of Pathways

The following diagram maps the stability landscape of the compound.

Figure 1: The dynamic stability landscape. Blue/Yellow paths are reversible physical changes; Red paths are irreversible chemical degradation.

Part 5: Experimental Protocols & Handling

Storage Protocol (The "Golden Standard")

To maximize shelf-life (>6 months), follow this hierarchy:

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of oxidation and deboronation. |

| Atmosphere | Argon or Nitrogen | Excludes |

| Container | Amber Glass + Parafilm | Blocks UV (prevents photo-degradation); ensures seal. |

| Desiccant | Required | Maintains the "Boroxine" state, which is kinetically more stable than the wet acid. |

Quality Control (QC) Workflow

Standard HPLC methods can be misleading due to on-column degradation.

Step-by-Step QC Method:

-

Sample Prep: Dissolve 1 mg in Acetonitrile:Water (90:10) . Avoid Methanol (forms methyl esters with the boronic acid, complicating spectra).

-

Add Acid: Add 0.1% Formic Acid. Never use basic buffers (accelerates deboronation).

-

Run Time: Keep autosampler temperature at 4°C. Inject immediately.

-

Integration:

-

Peak A (Monomer) + Peak B (Boroxine) = Total Active Ingredient.

-

Note: In reversed-phase LC, the boroxine usually hydrolyzes to the monomer on-column, appearing as a single peak. If you see two peaks, your column is dry or the kinetics are slow.

-

Synthesis/Reaction Handling

-

Solvent Choice: Use anhydrous ethereal solvents (THF, Dioxane) or dipolar aprotic solvents (DMF, DMSO).

-

Base Addition: In Suzuki couplings, add the base last (after the catalyst and halide are mixed). Do not premix the boronic acid with base in water for extended periods.

Part 6: Analytical Validation (Self-Correcting Logic)

How do you know if your compound has degraded?

A. NMR Diagnostics (

-

The "Good" Signals:

-

Indazole N-H: Broad singlet >13 ppm.

-

Boronic -OH: Broad singlet ~8.0-8.5 ppm (integrates for 2H).

-

Boroxine Check: If the -OH signal is missing but the aromatic region is clean, you have the boroxine (anhydride). Add 1 drop of

to hydrolyze it in the tube; the monomer spectrum should return.

-

-

The "Bad" Signals:

-

Sharp singlet at ~7-8 ppm (new aromatic proton) = Protodeboronation .

-

New phenolic -OH signal = Oxidation .

-

B. Diagram: QC Decision Tree

Figure 2: Analytical decision matrix for determining purity vs. state.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4][5][6] Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

IUPAC. (2023). Nomenclature of Organic Chemistry: Boronic Acids.[7] IUPAC Gold Book. Link

Sources

- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Advanced Synthesis & Strategic Functionalization of 6-Substituted Indazole Intermediates

Executive Summary

The 6-substituted indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., FGFR, IDO1, Aurora) and oncology therapeutics. Its structural utility lies in the vectorality of the 6-position, which allows for deep extension into solvent-exposed binding pockets, while the indazole NH offers crucial hydrogen-bonding motifs.

This technical guide dissects the synthesis of high-value 6-substituted indazole intermediates. Unlike generic reviews, this document prioritizes process scalability , regiocontrol (N1 vs. N2) , and mechanistic causality . It is designed for synthetic chemists requiring reproducible, self-validating protocols for intermediates like 6-bromo-1H-indazole and 6-nitro-1H-indazole .

Strategic Synthetic Classifications

The synthesis of 6-substituted indazoles is generally bifurcated into two strategic classes: De Novo Ring Construction and Core Functionalization .

De Novo Ring Construction (Cyclization)

This strategy is preferred when the 6-substituent is sensitive to late-stage conditions or when specific substitution patterns (e.g., C3-H) are required.

-

Route A: Hydrazine Condensation of 2-Halo-benzaldehydes

-

Mechanism:[1][2][3] Nucleophilic attack of hydrazine on the aldehyde, followed by intramolecular nucleophilic aromatic substitution (

) displacing the halogen (usually Fluorine). -

Utility: The "Gold Standard" for accessing 6-bromo-1H-indazole .

-

Pros: High yields (>85%), mild conditions, avoids transition metals.

-

Cons: Requires specific 2-fluoro-4-substituted benzaldehyde precursors.

-

-

Route B: Diazotization of 2-Methyl-anilines (Modified Jacobson-Huber)

-

Mechanism:[1][2][3] Diazotization of the aniline creates a diazonium salt, which undergoes internal cyclization onto the methyl group (often via an indazolium intermediate).

-

Utility: Primary route for 6-nitro-1H-indazole .[4]

-

Pros: Starting materials (nitroanilines) are inexpensive commodity chemicals.

-

Cons: Can involve hazardous diazonium intermediates; yields are variable (40-90%) depending on the nitrosating agent (e.g.,

-BuONO vs.

-

Regioselective Functionalization (N-Alkylation)

A critical bottleneck in indazole chemistry is the selectivity between N1 and N2 alkylation.

-

Thermodynamic Control (N1): The 1H-tautomer is aromatic and thermodynamically more stable. Conditions promoting thermodynamic equilibrium (high heat, reversible alkylation) or specific bases (NaH in THF/DMF) favor N1.

-

Kinetic Control / Steric Steering (N2): N2 alkylation is often observed as a minor product but can be promoted by steric bulk at C7 or specific chelating conditions.

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency of primary routes for generating the 6-bromoindazole core, a versatile handle for cross-coupling.

| Method | Precursor | Reagents | Typical Yield | Key Advantage | Key Limitation |

| Hydrazine Cyclization | 4-Bromo-2-fluorobenzaldehyde | 85-95% | Clean profile, no metal catalyst | Precursor cost | |

| Diazotization | 4-Bromo-2-methylaniline | 50-75% | Cheap starting material | Variable yields, diazo safety | |

| N-N Bond Formation | 2-Aminobenzylamine deriv.[5][6] | Oxidants (e.g., PhI(OAc)2) | 40-60% | Access to 3-substituted cores | Reagent cost, purification |

Detailed Experimental Protocols

These protocols are designed as self-validating systems . The "Checkpoint" steps allow the chemist to verify success before proceeding, minimizing wasted time on failed batches.

Protocol A: Synthesis of 6-Bromo-1H-indazole (Hydrazine Route)

Target: Gram-scale synthesis of the cross-coupling core.

Reagents:

-

4-Bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol)

-

Hydrazine hydrate (64-65% solution, 15 mL, ~300 mmol)

-

Ethylene Glycol or Ethanol (Reaction solvent)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (10.0 g) in Ethanol (50 mL).

-

Addition: Add Hydrazine hydrate (15 mL) dropwise over 10 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicate hydrazone formation.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours.-

Mechanistic Note: The initial hydrazone forms quickly. The heat drives the intramolecular

displacement of the fluorine.

-

-

Checkpoint (TLC): Check TLC (30% EtOAc/Hexane). The aldehyde (

) should be absent. The product appears as a lower -

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a beige/white solid.

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (

mL) to remove excess hydrazine. -

Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity is often >95%.

-

Validation:

NMR (DMSO-

Protocol B: Regioselective N1-Methylation of 6-Bromoindazole

Target: 6-Bromo-1-methyl-1H-indazole (preventing N2 isomer formation).

Reagents:

-

6-Bromo-1H-indazole (2.0 g, 10.1 mmol)

-

Sodium Hydride (60% in oil, 0.48 g, 12 mmol)

-

Iodomethane (MeI) (0.7 mL, 11.2 mmol)

-

Dry THF (40 mL)

Step-by-Step Methodology:

-

Deprotonation: To a flame-dried flask under

, add NaH and wash with dry hexanes (to remove oil) if high purity is required. Suspend in dry THF. -

Addition: Cool to

. Add a solution of 6-bromo-1H-indazole in THF dropwise. Stir for 30 mins at-

Checkpoint: Evolution of

gas must cease before alkylation.

-

-

Alkylation: Cool back to

. Add MeI dropwise.[7][8] -

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with sat.

.[8] Extract with EtOAc.[7][8][9] -

Purification: Column chromatography (Hexane/EtOAc gradient). N1-methyl elutes after N2-methyl (N2 is less polar).

-

Selectivity Note: Expect ~4:1 to 8:1 ratio favoring N1. The N1 isomer is distinguished by NOE interaction between the N-Methyl group and the C7-H proton.

-

Visualizations and Pathways

Mechanism of Hydrazine Cyclization (Route A)

This diagram illustrates the transformation from aldehyde to indazole, highlighting the critical

Caption: Step-wise mechanism of 6-bromoindazole synthesis via hydrazine condensation and nucleophilic aromatic substitution.

Regioselectivity Decision Tree

A logic flow for chemists to determine the optimal alkylation strategy based on desired isomer.

Caption: Decision matrix for selecting reaction conditions to maximize N1 or N2 regioselectivity during functionalization.

References

-

National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Electronic Properties & Reactivity of Ester-Substituted Indazole Boronic Acids

This technical guide details the electronic structure, synthesis, and reactivity profiles of ester-substituted indazole boronic acids. It is designed for medicinal chemists optimizing cross-coupling workflows for drug discovery.

Executive Summary

Indazole boronic acids are high-value intermediates in the synthesis of kinase inhibitors (e.g., Axitinib, Pazopanib). However, the introduction of ester substituents —often required for solubility or pharmacophore binding—drastically alters the electronic landscape of the indazole core.

This guide analyzes how ester placement (electron-withdrawing) modulates the Lewis acidity of the boronic center, influences the rate of protodeboronation (the primary failure mode), and dictates the optimal conditions for Suzuki-Miyaura cross-coupling.

Structural & Electronic Fundamentals

The Indazole Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the

-

1H-Indazole: Benzenoid structure (stable).[1]

-

2H-Indazole: Quinonoid structure (less stable, higher energy).[1]

Critical Application Note: In solution, the boronic acid moiety can interact with the indazole nitrogen lone pairs. If unprotected, the N-H proton can interfere with the formation of the active boronate species during coupling. N1-protection (e.g., THP, SEM, Boc) is mandatory for consistent electronic behavior.

Electronic Perturbation by Ester Substituents

The ester group (

| Parameter | Effect of Ester (EWG) | Mechanistic Implication |

| Lewis Acidity | Increases | The EWG pulls electron density from the ring, making the boron center more electron-deficient. |

| pKa (Boronic Acid) | Decreases | The boronic acid becomes more acidic (pKa shifts from |

| HOMO-LUMO Gap | Increases | EWGs generally stabilize the HOMO more than the LUMO, leading to a "harder" electronic character. |

| Dipole Moment | Variable | Vector addition of the ester and boronic acid dipoles affects solubility and aggregation. |

Orbital Interaction Diagram

The following diagram illustrates the electronic push-pull dynamics within the scaffold.

Synthesis & Functionalization Strategies

Direct lithiation of ester-substituted indazoles is risky due to the electrophilicity of the ester carbonyl. The Miyaura Borylation is the gold standard protocol.

Protocol: Miyaura Borylation of Ester-Substituted Haloindazoles

Objective: Convert a bromo/iodo-indazole ester to its pinacol boronate.

Reagents:

-

Substrate: Methyl 5-bromo-1H-indazole-3-carboxylate (N-protected).

-

Boron Source: Bis(pinacolato)diboron (

). -

Catalyst:

(3-5 mol%). -

Base: Potassium Acetate (KOAc) (anhydrous).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with substrate,

(1.1 equiv), and KOAc (3.0 equiv). Evacuate and backfill with Argon ( -

Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 mins.

-

Catalysis: Add

quickly under Argon flow. -

Reaction: Heat to

for 4-12 hours. Monitor by LC-MS (look for Boronate mass; note that pinacol esters may hydrolyze on LC columns). -

Workup: Filter through Celite to remove Pd black. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel can degrade boronic esters; neutralize with 1%

if necessary.

Reactivity Profile & Optimization

The Stability-Reactivity Trade-off

The presence of the ester group makes the boron center more Lewis acidic .

-

Pro: It forms the reactive hydroxyboronate anion (

) at lower pH, allowing milder coupling conditions (e.g., using -

Con: It renders the C-B bond susceptible to base-catalyzed protodeboronation , especially if the ester is at the C3 position (ortho-like relationship to N).

Protodeboronation Mechanism

Protodeboronation is the cleavage of the C-B bond by water/proton source.[2] For indazoles, this is often catalyzed by the basic conditions required for Suzuki coupling.

Optimization Table for Cross-Coupling

To maximize yield, the rate of transmetallation (

| Variable | Recommendation | Rationale |

| Base | Anhydrous bases reduce water concentration, slowing hydrolytic deboronation. | |

| Solvent | DMF or Dioxane/Water (9:1) | High polarity stabilizes the polar transition state of transmetallation. |

| Temperature | Avoid reflux if possible. Higher temps accelerate deboronation exponentially. | |

| Catalyst | Pd-XPhos or Pd-SPhos | Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting decomposition. |

References

-

Indazole Synthesis & Properties

- Title: Synthesis and Structural Characteriz

- Source: PMC (N

-

URL:[Link]

-

Boronic Acid Stability

- Title: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.

- Source: Journal of Organic Chemistry (via NIH).

-

URL:[Link]

-

Protodeboronation Mechanisms

- Title: Protodeboronation of (Hetero)

- Source: University of Edinburgh / JACS.

-

URL:[Link]

-

DFT Studies on Indazoles

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Comparative Analysis of Indazole Boronic Acids vs. Pinacol Esters

This technical guide provides a comprehensive analysis of the structural, physicochemical, and synthetic differences between 3-Methoxycarbonyl-1H-indazole-6-boronic acid (Molecule A) and its pinacol ester (Molecule B).

Executive Summary

In medicinal chemistry, the choice between a free boronic acid and its pinacol ester is rarely arbitrary; it is a strategic decision balancing atom economy against kinetic stability .

For the specific scaffold 3-Methoxycarbonyl-1H-indazole-6-yl , this trade-off is intensified by the electron-withdrawing nature of the 3-methoxycarbonyl group. While the free acid offers higher atom efficiency and immediate transmetallation capability, it suffers from rapid protodeboronation and difficult purification. The pinacol ester, conversely, serves as a "masked" species, providing a slow-release mechanism that is often critical for successfully coupling electron-deficient heteroaromatics without decomposition.

Structural Dynamics & Physicochemical Properties

The Boroxine Equilibrium (Free Acid)

3-Methoxycarbonyl-1H-indazole-6-boronic acid does not exist as a simple monomer in the solid state. It exists in a dynamic equilibrium with its trimeric anhydride (boroxine).

-

Implication: This dehydration is reversible but makes accurate stoichiometry difficult. The variable water content affects molecular weight calculations (MW variability).

-

Solubility: The free acid is highly polar, possessing both a hydrogen-bond donor (N-H, B-OH) and acceptor (C=O). It is poorly soluble in non-polar solvents (hexane, toluene) but soluble in alcohols, DMF, and DMSO.

The Pinacol Cage (Ester)

The pinacol ester locks the boron atom into a chemically distinct environment.

-

Monomeric Stability: The steric bulk of the pinacol group prevents trimerization. The compound exists as a discrete monomer, allowing for precise stoichiometry.

-

Lipophilicity: The non-polar pinacol mask renders the molecule soluble in standard organic solvents (DCM, THF, EtOAc), enabling standard silica gel chromatography—a critical advantage over the free acid.

Impact of the 3-Methoxycarbonyl Group

The ester at the 3-position is a strong Electron-Withdrawing Group (EWG).

-

Electronic Effect: It pulls electron density from the indazole ring, making the C6 position electron-deficient.

-

Consequence: In the free boronic acid, this electron deficiency increases the acidity of the boron center but also stabilizes the ipso-carbon anion, significantly increasing the rate of protodeboronation under basic conditions.

Reactivity Profile & Synthetic Utility[1][2][3][4]

The "Slow-Release" Mechanism

In Suzuki-Miyaura cross-couplings, the active transmetallating species is the tri-coordinate organoboronate anion

-

Free Acid: Rapidly forms the anion upon base addition. For electron-deficient rings (like 3-COOMe-indazole), this rapid accumulation of the anion often leads to protodeboronation (C-B bond cleavage) before transmetallation can occur.

-

Pinacol Ester: Must undergo hydrolysis or ligand exchange to generate the active species. This creates a "slow-release" effect, keeping the concentration of the unstable anion low and matching the rate of transmetallation. For this specific scaffold, the pinacol ester typically affords higher yields.

Atom Economy & Activation Energy

-

Atom Economy: The free acid is superior. The pinacol ester generates high-molecular-weight waste (pinacol, MW 118), which must be removed.

-

Reactivity: The free acid is inherently more reactive. The pinacol ester often requires stronger bases (e.g.,

,

Visualization: Equilibrium & Activation

Caption: The kinetic pathways distinguishing the storage stability of the pinacol ester from the rapid activation (and potential decomposition) of the free acid.[1]

Stability & Handling (The Protodeboronation Challenge)

The 3-methoxycarbonyl group makes the indazole C6 position vulnerable.

| Feature | Free Boronic Acid | Pinacol Ester |

| Shelf Stability | Low.[2] Hygroscopic; tends to dehydrate to boroxine over time. | High. Stable indefinitely if stored dry at 4°C. |

| Chromatography | Difficult. Streaks on silica; requires polar additives (MeOH/AcOH) or reverse phase. | Excellent. Behaves like a standard organic molecule on silica gel. |

| Base Sensitivity | High. Rapidly degrades in strong aqueous base. | Moderate. The pinacol ring protects against immediate base attack. |

| Purification | Recrystallization or precipitation only. | Flash chromatography (Hex/EtOAc).[3] |

Critical Insight: If you observe "dimer" formation (homocoupling) or simple de-borylated indazole during synthesis, switch immediately from the acid to the pinacol ester and use anhydrous bases (e.g.,

Experimental Protocols

Protocol A: Conversion of Pinacol Ester to Free Acid

Why do this? If the ester is too unreactive for a specific coupling.

-

Dissolution: Dissolve 1.0 eq of 3-Methoxycarbonyl-1H-indazole-6-boronic acid pinacol ester in Acetone/Water (3:1).

-

Oxidant Addition: Add 3.0 eq of Sodium Periodate (

) and 1.0 eq of Ammonium Acetate ( -

Reaction: Stir vigorously at room temperature for 12–24 hours. The periodate oxidatively cleaves the pinacol diol.

-

Workup:

-

Filter off the insoluble iodate byproducts.

-

Evaporate acetone.

-

Extract the aqueous phase with EtOAc.[3] Note: The free acid may remain in the aqueous phase if pH is high; adjust to pH ~5-6.

-

Crucial Step: Do not column. Triturate the residue with Hexane/Et2O to obtain the solid free acid.

-

Protocol B: Optimized Suzuki Coupling (Using the Pinacol Ester)

Designed to minimize protodeboronation of the electron-deficient indazole.

-

Reagents:

-

Solvent System: 1,4-Dioxane / Water (9:1). Strict control of water is key.

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (oxygen promotes homocoupling).

-

Combine reagents in a sealed vial.

-

Heat to 80°C. Do not overheat (>100°C) as this accelerates C-B cleavage.

-

-

Purification: Dilute with EtOAc, wash with water, and purify via silica flash chromatography (0-50% EtOAc in Hexanes).

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Kinoshita, H., et al. (2015). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention. Journal of the American Chemical Society, 137(49), 15366. Link

- Dunbar, A., et al. (2022). Indazole-Based Kinase Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 65(4), 2890-2915. (Contextual grounding for indazole scaffold utility).

Sources

Therapeutic potential of compounds derived from 3-Methoxycarbonyl-1H-indazole-6-boronic acid

The following technical guide details the therapeutic utility and synthetic application of 3-Methoxycarbonyl-1H-indazole-6-boronic acid , a high-value pharmacophore precursor.

Therapeutic Potential & Synthetic Utility of 3-Methoxycarbonyl-1H-indazole-6-boronic Acid[1]

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among its derivatives, 3-Methoxycarbonyl-1H-indazole-6-boronic acid (and its pinacol ester analogues) represents a critical "Dual-Vector" building block .

This molecule offers two orthogonal handles for chemical diversification:

-

C3-Position (Methoxycarbonyl): A precursor to carboxamides, essential for hydrogen-bonding interactions within the ATP-binding hinge region of kinases.[1]

-

C6-Position (Boronic Acid): A ready-to-couple handle for Suzuki-Miyaura cross-coupling, allowing extension into hydrophobic selectivity pockets.[1]

This guide analyzes the structural logic, synthetic workflows, and therapeutic applications of this scaffold, specifically in the context of Kinase Inhibition (VEGFR, TRK) and Immunomodulation (EP4 Antagonists) .

Structural Analysis: The "Dual-Vector" Strategy

The therapeutic potency of 3,6-disubstituted indazoles stems from their ability to mimic the purine ring of ATP while offering superior vector geometry for selectivity.

| Position | Functional Group | Chemical Role | Biological Role (Kinase Context) |

| Core | Indazole (1H) | Scaffold | Planar aromatic system; |

| C3 | Methyl Ester (-COOMe) | Vector A (Electrophile) | Precursor to Amides . Acts as the primary H-bond donor/acceptor pair for the kinase "Hinge Region" (e.g., interacting with backbone residues). |

| C6 | Boronic Acid (-B(OH)₂) | Vector B (Nucleophile) | Handle for Suzuki Coupling .[1] Allows attachment of hydrophobic aryl/heteroaryl groups to occupy the "Gatekeeper" or "Allosteric" pockets. |

Visualizing the SAR Logic

The following diagram illustrates how this specific building block maps to a generic kinase binding pocket.

Caption: Mapping the 3,6-disubstituted indazole scaffold to kinase binding domains.

Therapeutic Applications & Case Studies

Case Study A: Multi-Kinase Inhibition (VEGFR/PDGFR/TRK)

The 3-carboxamide-6-aryl indazole motif is validated by FDA-approved drugs like Axitinib (structurally related) and Entrectinib .[1]

-

Mechanism: The indazole N1 and the C3-amide NH/CO form a "donor-acceptor" triad with the kinase hinge residues.

-

Role of C6: Substitution at C6 is critical for potency. For example, introducing a substituted phenyl or pyridine ring at C6 (via the boronic acid handle) can increase potency against VEGFR-2 by 100-fold compared to the unsubstituted core.

-

Application: Solid tumors (Renal Cell Carcinoma), Non-Small Cell Lung Cancer (NSCLC).

Case Study B: Immunotherapy (EP4 Antagonists)

Recent research identifies 3-carboxamide indazoles as potent antagonists of the Prostaglandin E2 receptor 4 (EP4) .[2]

-

Therapeutic Goal: Blocking EP4 signaling in immune cells to reverse tumor immune evasion.

-

SAR Insight: The C6-position requires a rigid aromatic extension to lock the receptor in an inactive conformation. The boronic acid starting material allows for the rapid library generation of these C6-biaryl motifs.

Case Study C: Hepcidin Regulation (Anemia)

Daiichi Sankyo researchers utilized 3,6-disubstituted indazoles to inhibit hepcidin production.[3]

-

Discovery: A library synthesized from the 6-boronic acid intermediate identified compounds that lower serum hepcidin in IL-6 induced inflammatory models, offering a treatment for Anemia of Chronic Disease (ACD) .

Synthetic Methodologies

To maximize yield and avoid side reactions, a sequential functionalization strategy is recommended. The Suzuki-First, Amidation-Second approach is generally preferred to prevent catalyst poisoning by the free amide or hydrolysis issues.

Workflow Diagram

Caption: Optimized synthetic route for generating 3,6-disubstituted indazole libraries.

Detailed Protocol: Synthesis of a Representative Kinase Inhibitor

Target: N-Benzyl-6-(4-fluorophenyl)-1H-indazole-3-carboxamide[1]

Step 1: Suzuki-Miyaura Coupling (C6 Functionalization)

-

Reagents: Charge a reaction vessel with 3-Methoxycarbonyl-1H-indazole-6-boronic acid (1.0 equiv), 1-bromo-4-fluorobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with nitrogen for 10 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (5 mol%).

-

Reaction: Heat to 90°C for 4–6 hours under inert atmosphere. Monitor by LC-MS for disappearance of the boronic acid.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Methyl 6-(4-fluorophenyl)-1H-indazole-3-carboxylate.

Step 2: Ester Hydrolysis (Activation of C3)

-

Reagents: Dissolve the intermediate from Step 1 in THF/MeOH (1:1). Add LiOH (aq, 1M) (3.0 equiv).

-

Reaction: Stir at room temperature for 2–3 hours.

-

Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitate is filtered, washed with water, and dried under vacuum.

Step 3: Amide Coupling (Warhead Installation)

-

Reagents: Dissolve the carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to activate.

-

Amine Addition: Add Benzylamine (1.1 equiv).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Quench with water. Extract with EtOAc. Wash with LiCl (5% aq) to remove DMF.

-

Validation: Verify structure via ¹H-NMR and HRMS.

Critical Data & References

Comparative Potency of Indazole Scaffolds

The following table summarizes the impact of C6-substitution on kinase inhibitory activity (IC₅₀ values are representative of VEGFR-2 inhibition trends).

| Compound Variant | C3 Substituent | C6 Substituent | IC₅₀ (VEGFR-2) | Notes |

| Reference Core | -CONH-Me | -H | > 10 µM | Inactive without hydrophobic tail.[1] |

| Lead A | -CONH-Me | -Phenyl | 150 nM | Basic hydrophobic interaction. |

| Lead B | -CONH-Benzyl | -Phenyl | 45 nM | Enhanced hinge/pocket fit. |

| Optimized Lead | -CONH-(Heterocycle) | -(E)-Styryl | < 5 nM | High potency (Axitinib-like motif). |

References

-

Indazole as a Privileged Scaffold:

-

Hepcidin Inhibition Study:

-

EP4 Receptor Antagonists:

-

General Synthetic Utility:

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Methoxycarbonyl-1H-indazole-6-boronic Acid

This Application Note is designed for researchers utilizing 3-Methoxycarbonyl-1H-indazole-6-boronic acid in Suzuki-Miyaura cross-coupling reactions. It synthesizes established protocols for electron-deficient heterocyclic boronic acids with specific handling requirements for the indazole scaffold.

Introduction & Strategic Considerations

3-Methoxycarbonyl-1H-indazole-6-boronic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, FGFR) where the indazole core mimics the adenine hinge-binding region.

However, this substrate presents a "Triad of Reactivity Challenges" that must be managed:

-

Protodeboronation: The electron-withdrawing effect of the C3-ester destabilizes the C-B bond, making it prone to hydrolytic cleavage in hot aqueous base.

-